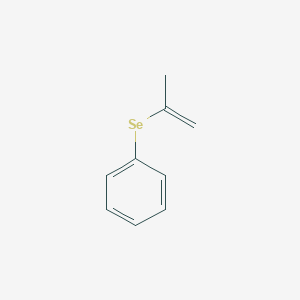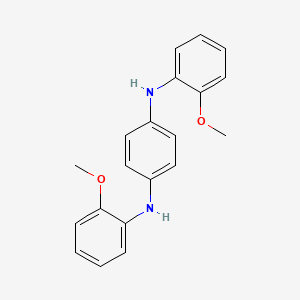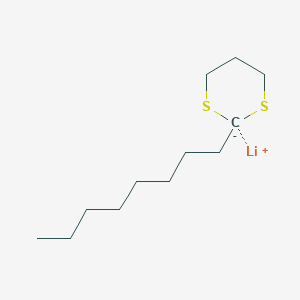
Lithium 2-octyl-1,3-dithian-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-octyl-1,3-dithian-2-ide is a chemical compound that belongs to the class of lithiated dithianes. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The structure of this compound includes a lithium atom bonded to a 1,3-dithiane ring, which is further substituted with an octyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium 2-octyl-1,3-dithian-2-ide can be synthesized through the lithiation of 2-octyl-1,3-dithiane. This process typically involves the deprotonation of 2-octyl-1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
2-octyl-1,3-dithiane+n-BuLi→Lithium 2-octyl-1,3-dithian-2-ide+butane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 2-octyl-1,3-dithian-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Oxidation and Reduction: The dithiane ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and epoxides. The reactions are typically carried out in THF at low temperatures.
Addition Reactions: Reagents such as aldehydes and ketones are used, with the reactions often conducted in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated dithiane derivative, while addition to a carbonyl compound would form a corresponding alcohol.
Aplicaciones Científicas De Investigación
Lithium 2-octyl-1,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of novel materials with unique properties.
Biological Studies: The compound is used in the study of biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of lithium 2-octyl-1,3-dithian-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom in the compound enhances its nucleophilicity, making it highly reactive. The dithiane ring provides stability to the intermediate species formed during reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Lithium 2-octyl-1,3-dithian-2-ide can be compared with other lithiated dithianes, such as lithium 2-methyl-1,3-dithian-2-ide and lithium 2-phenyl-1,3-dithian-2-ide . These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. The octyl group in this compound provides unique steric and electronic properties, making it suitable for specific synthetic applications.
Propiedades
Número CAS |
63278-30-8 |
|---|---|
Fórmula molecular |
C12H23LiS2 |
Peso molecular |
238.4 g/mol |
InChI |
InChI=1S/C12H23S2.Li/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12;/h2-11H2,1H3;/q-1;+1 |
Clave InChI |
XCICDJCZAVURPE-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCCCC[C-]1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
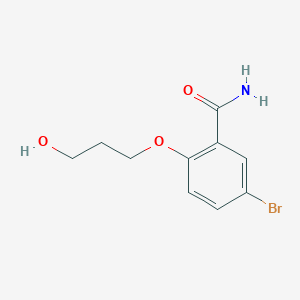

![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
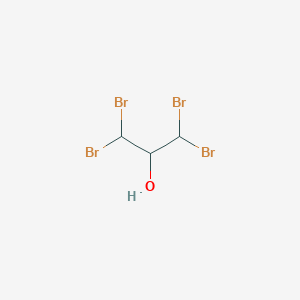
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)

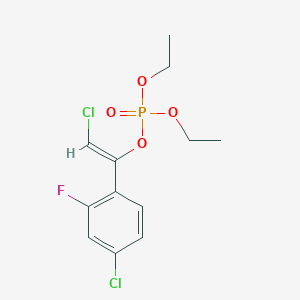
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)

